1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde
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Overview
Description
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a 2-methylpropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylpropan-1-amine and reacting it with a suitable aldehyde can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid.
Reduction: Formation of 1-(2-methylpropyl)-5-oxopyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-methylpropan-1-ol): Shares the 2-methylpropyl group but differs in functional groups and reactivity.
Uniqueness
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde is unique due to its combination of a pyrrolidine ring, an aldehyde group, and a 2-methylpropyl substituent.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO2/c1-7(2)4-10-5-8(6-11)3-9(10)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
RWVBQQSJPKUNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C=O |
Origin of Product |
United States |
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